molecular formula C17H20F2N4O3S B15285423 (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine

Cat. No.: B15285423
M. Wt: 398.4 g/mol
InChI Key: MKMPWKUAHLTIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the once-weekly treatment of type 2 diabetes mellitus. Omarigliptin works by inhibiting the enzyme DPP-4, which increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones help regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .

Preparation Methods

The synthesis of Omarigliptin involves several key steps, including the use of ruthenium-catalyzed reactions. The synthetic route typically includes the following steps :

    Dynamic Kinetic Resolution (DKR) Reduction: A racemic α-aminoketone is reduced to set two contiguous stereogenic centers.

    Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.

    Ruthenium-Catalyzed Oxidation: The dihydropyran is oxidized to the desired pyranone.

    Reductive Amination: A highly functionalized pyranone undergoes reductive amination with a mesylated pyrazole, followed by deprotection of a Boc group.

Industrial production methods involve scaling up these reactions to produce Omarigliptin in large quantities while maintaining high selectivity and efficiency .

Chemical Reactions Analysis

Omarigliptin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include ruthenium catalysts, mesylated pyrazole, and Boc deprotection agents. The major products formed from these reactions are the intermediates and final product, Omarigliptin .

Scientific Research Applications

Omarigliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Omarigliptin exerts its effects by inhibiting the enzyme DPP-4, which is responsible for degrading incretin hormones. By inhibiting DPP-4, Omarigliptin increases the levels of GLP-1 and GIP, which in turn:

Properties

Molecular Formula

C17H20F2N4O3S

Molecular Weight

398.4 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3

InChI Key

MKMPWKUAHLTIBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N

Origin of Product

United States

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